molecular formula C9H16N2O2 B2527671 2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine CAS No. 2225181-76-8

2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine

Cat. No.: B2527671
CAS No.: 2225181-76-8
M. Wt: 184.239
InChI Key: BPKXPMUQJBACBP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in the synthesis of various pharmaceuticals and alkaloids . This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a nitroethenyl group at the 1 position of the piperidine ring.

Preparation Methods

The synthesis of 2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with nitroethene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethyl-1-[(E)-2-nitroethenyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h6-9H,3-5H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKXPMUQJBACBP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1/C=C/[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.